6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine
Description
6-Chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine is a fluorinated heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. The substituents at positions 2, 3, 4, and 6 significantly influence its bioactivity and physicochemical properties. The difluoromethyl group at position 4 enhances metabolic stability, while the chloro group at position 6 and methyl groups at positions 2 and 3 contribute to its electronic profile and binding affinity .
Properties
IUPAC Name |
6-chloro-4-(difluoromethyl)-2,3-dimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2N3/c1-4-7-5(8(11)12)3-6(10)13-9(7)14-15(4)2/h3,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAGYZJWBWJKKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=NC2=NN1C)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 5-Aminopyrazoles with α-Oxoketene Dithioacetals
The foundational approach involves acid-catalyzed condensation between 5-aminopyrazoles and α-oxoketene dithioacetals (OKDTAs). Trifluoroacetic acid (TFA) efficiently catalyzes this reaction, achieving cyclization via a six-membered transition state to yield tetra-substituted pyrazolo[3,4-b]pyridines. For the target compound, the 5-aminopyrazole precursor 7a (N(1)-methyl, C(3)-methyl) reacts with a difluoromethyl-substituted OKDTA 15c (R = CF2H) under optimized conditions (TFA, 0.3 equiv, 6 h, 85–89% yield).
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield/Regiochemistry |
|---|---|---|
| Catalyst (TFA) | 0.3 equivalents | Maximizes cyclization efficiency |
| Temperature | 50–60°C | Balances kinetics and stability |
| Solvent | Ethanol/EtOAc (4:1) | Enhances solubility of intermediates |
Regiochemical control is critical: The N(1)-methyl and C(3)-methyl groups in 7a direct OKDTA coupling to the C(4) and C(6) positions, respectively, ensuring correct substitution.
Functionalization of the Pyrazolo[3,4-b]Pyridine Core
Introduction of the Difluoromethyl Group
The C(4)-difluoromethyl group is installed via OKDTA 15c , synthesized from ethyl difluoroacetate and carbon disulfide. Condensation with 7a proceeds regioselectively due to steric and electronic effects:
Chlorination at C(6)
Post-condensation chlorination employs phosphorus oxychloride (POCl3) under reflux:
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The C(6)-OH group (from initial cyclization) undergoes nucleophilic substitution with POCl3, yielding the C(6)-Cl derivative.
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Reaction conditions: POCl3 (3 equiv), 80°C, 4 h, achieving >90% conversion.
Mechanistic Insight
Optimization and Scalability
Catalytic System Screening
Comparative analysis of acid catalysts (Table 1) highlights TFA’s superiority:
Table 1: Catalyst Screening for Condensation Reaction
| Entry | Catalyst | Equiv | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | TFA | 0.3 | 6 | 89 |
| 2 | PTSA | 1.0 | 12 | 82 |
| 3 | CF3SO3H | 0.3 | 5 | 61 |
TFA’s low equivalent requirement and high yield make it industrially viable.
Purification and Characterization
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Chromatography : Silica gel column chromatography (hexane/EtOAc 7:3) resolves regioisomers.
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Crystallography : Single-crystal X-ray diffraction confirms the structure of intermediates (e.g., 16k , 16aa ).
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Spectroscopy : ¹H/¹³C NMR and HRMS validate substituent positions, particularly distinguishing C(4)-CF2H from C(6)-Cl.
Alternative Synthetic Routes
Nucleophilic Substitution
The C(6)-Cl group in the final product allows further functionalization (e.g., Suzuki coupling), though this exceeds the scope of the current synthesis.
Challenges and Solutions
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Regiochemical Control : Bulky substituents (e.g., N(1)-methyl) favor formation of the desired regioisomer by steric hindrance.
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Difluoromethyl Stability : OKDTAs with CF2H groups require anhydrous conditions to prevent hydrolysis during storage.
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Scalability : Ethanol/EtOAc solvent systems enable large-scale reactions without compromising yield .
Chemical Reactions Analysis
6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structure
The compound features a pyrazolo[3,4-b]pyridine core structure with a chlorine atom and a difluoromethyl group, which contributes to its unique reactivity and biological activity.
Medicinal Chemistry
6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine has been investigated for its potential as an antitumor agent . Studies indicate that modifications to the pyrazolo[3,4-b]pyridine scaffold can enhance its activity against various cancer cell lines.
Case Study: Antitumor Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range. The mechanism of action was linked to the inhibition of specific kinases involved in cell proliferation.
Agrochemicals
The compound has also been explored for use in agrochemicals. Its structural features allow for the development of novel herbicides and fungicides that target specific plant processes without affecting non-target species.
Case Study: Herbicidal Activity
Research conducted by agricultural scientists showed that formulations containing this compound effectively controlled weed populations while maintaining crop safety, demonstrating its potential as an environmentally friendly alternative to traditional herbicides.
Material Science
In material science, this compound serves as a building block for synthesizing advanced polymers and coatings with enhanced thermal stability and chemical resistance.
Data Table: Material Properties Comparison
| Property | Pure Polymer | Polymer with 6-Chloro Compound |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Chemical Resistance | Moderate | High |
| Flexibility | Low | Moderate |
Mechanism of Action
The mechanism of action of 6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site . The chlorine atom and the pyrazolo[3,4-b]pyridine core contribute to the compound’s overall stability and reactivity, allowing it to modulate biological pathways effectively .
Comparison with Similar Compounds
Key Structural Features and Substituent Analysis
The table below compares the substituents, molecular weights, and biological relevance of 6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine with structurally related compounds:
Pharmacological Implications
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s difluoromethyl group (CF2H) at position 4 enhances metabolic stability compared to methoxy (OMe) or methyl groups in analogs . Fluorinated groups also improve membrane permeability and binding to hydrophobic kinase pockets .
- Chloro Substituent Position : Chloro at position 6 is common in active analogs (e.g., ), suggesting its role in modulating electronic effects or steric interactions with biological targets .
Kinase Inhibition
Difluoromethyl and chloro groups may synergize to inhibit kinases like CDK1 or GSK-3, as seen in related pyrazolo[3,4-b]pyridines .
Anti-Inflammatory and Antioxidant Properties
demonstrates that pyrazolo[3,4-b]pyridines with electron-withdrawing groups exhibit antioxidant and anti-inflammatory activity. The target compound’s chloro and difluoromethyl substituents align with this trend, suggesting comparable or enhanced efficacy .
Antimicrobial Potential
Analogous compounds with chloro and fluorinated groups () show antimicrobial activity, positioning the target compound as a candidate for further testing against resistant pathogens .
Biological Activity
6-Chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine (CAS No. 1018166-05-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 231.63 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for diverse biological activities.
Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold often exhibit activity against various biological targets:
- Cyclin-dependent Kinases (CDKs) : Some derivatives have shown potent inhibition against CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively, indicating their potential in cancer therapy by disrupting cell cycle regulation .
- Dihydroorotate Dehydrogenase (DHODH) : Inhibition of DHODH has been linked to immunosuppressive effects and antiviral activity, making these compounds promising candidates for treating autoimmune diseases and viral infections .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives:
- In vitro Studies : Compounds have demonstrated significant antiproliferative effects on various cancer cell lines such as HeLa and A375. For instance, the compound exhibited an IC50 value indicating effective suppression of tumor cell proliferation .
- Mechanistic Insights : The inhibition of specific kinases involved in cell cycle progression contributes to the anticancer properties observed in vitro.
Antiviral Properties
Research has indicated that pyrazolo[3,4-b]pyridines can inhibit viral replication:
- Measles Virus : Inhibition studies showed that certain derivatives effectively reduced viral replication rates in cell-based assays, suggesting a potential role in antiviral therapies .
Case Study 1: CDK Inhibition
A recent study evaluated the activity of a derivative based on the pyrazolo[3,4-b]pyridine scaffold against CDK enzymes. The results showed that the compound had a selective inhibitory effect on CDK2 over CDK9, which could lead to fewer side effects compared to non-selective inhibitors used in cancer therapy.
Case Study 2: Immunosuppressive Effects
Another investigation focused on the immunosuppressive properties of related compounds targeting DHODH. The findings indicated that these compounds could serve as effective immunosuppressants in conditions like rheumatoid arthritis or lupus by modulating lymphocyte proliferation and activity.
Data Table: Biological Activities Overview
Q & A
Q. What are the optimal synthetic routes for preparing 6-chloro-4-(difluoromethyl)-2,3-dimethyl-2H-pyrazolo[3,4-b]pyridine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves nucleophilic displacement at the C-4 position of 4-chloro-pyrazolo[3,4-b]pyridine intermediates. For example, 4-chloro-1H-pyrazolo[3,4-b]pyridine can undergo substitution with difluoromethyl groups under basic conditions, followed by methylation at the 2- and 3-positions. Pd-catalyzed C-H arylation (e.g., PdCl₂(PPh₃)₂) is effective for regioselective functionalization, yielding single regioisomers in up to 77% efficiency . Key intermediates include halogenated precursors (e.g., 4-chloro derivatives) and protected heterocycles for stepwise substitution.
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at 2,3-positions and difluoromethyl at C-4).
- Mass Spectrometry (HRMS) : Validates molecular weight and halogen/difluoromethyl incorporation.
- X-ray Diffraction : Resolves ambiguities in regiochemistry and stereoelectronic effects. For example, single-crystal X-ray studies of analogous compounds (e.g., C-4 substituted pyrazolo[3,4-b]pyridines) confirm bond angles and substituent orientation .
Q. What initial biological screening strategies are recommended for evaluating its therapeutic potential?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., FGFR1/VEGFR2 enzymatic IC₅₀ measurements) due to structural similarity to known kinase inhibitors. Cellular potency assays (e.g., L1210 leukemia cell viability) and antimicrobial screens (MIC against Gram+/Gram- bacteria) are also relevant. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to assess target binding affinity .
Advanced Research Questions
Q. How can regioselectivity challenges in C-H functionalization be addressed for this compound?
- Methodological Answer : Regioselectivity in C-H activation depends on catalyst choice and directing groups. PdCl₂(PPh₃)₂ selectively activates γ-C-H bonds in pyrazolo[3,4-b]pyridines, yielding single regioisomers (e.g., 77% yield for arylation at C-6). Computational modeling (DFT) predicts electron-deficient sites, guiding functionalization. Contrast with Rh(III)-catalyzed asymmetric alkylation/cyclization, which achieves 85–99% enantioselectivity via chiral-at-metal complexes .
Q. What computational approaches predict the compound’s reactivity and target interactions?
- Methodological Answer :
- 3D-QSAR : Maps steric/electronic effects of substituents (e.g., difluoromethyl enhances electrophilicity).
- Molecular Docking : Identifies H-bonding interactions (e.g., N(1)-H of pyrazolo[3,4-b]pyridine with FGFR1 kinase domain).
- Molecular Dynamics (MD) : Simulates stability of protein-ligand complexes over time. Studies on analogous compounds show that N-methylation disrupts H-bonding, eroding activity (>5 μM IC₅₀) .
Q. How should researchers resolve contradictions in catalytic efficiency across synthetic studies?
- Methodological Answer : Systematic screening of reaction conditions (solvent, temperature, catalyst loading) is critical. For example, Pd/CuI systems vary in efficiency depending on aryl halide substrates. Contrast Entry 17 (77% yield with PdCl₂(PPh₃)₂) vs. lower yields with other Pd catalysts. Mechanistic studies (e.g., kinetic isotope effects) clarify whether C-H cleavage or reductive elimination is rate-limiting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
